molecular formula C12H23N B13600308 2-(2-Cyclopentylethyl)piperidine

2-(2-Cyclopentylethyl)piperidine

Cat. No.: B13600308
M. Wt: 181.32 g/mol
InChI Key: BLSWBGQWPFSRIM-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentylethyl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylmethylamine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopentylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentyl ring, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidines.

Scientific Research Applications

2-(2-Cyclopentylethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine: The parent compound with a simpler structure.

    2-Methylpiperidine: A methyl-substituted derivative.

    2-(2-Phenylethyl)piperidine: A phenyl-substituted analogue.

Uniqueness: 2-(2-Cyclopentylethyl)piperidine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-(2-cyclopentylethyl)piperidine

InChI

InChI=1S/C12H23N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h11-13H,1-10H2

InChI Key

BLSWBGQWPFSRIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2CCCCN2

Origin of Product

United States

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